molecular formula C17H22O5 B12730103 Trichothecolone acetate CAS No. 4682-54-6

Trichothecolone acetate

Cat. No.: B12730103
CAS No.: 4682-54-6
M. Wt: 306.4 g/mol
InChI Key: UGISZOXYFHGCSR-IKIFYQGPSA-N
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Description

Trichothecolone acetate is a sesquiterpenoid compound belonging to the trichothecene family. These compounds are known for their potent biological activities, including phytotoxic, insecticidal, and toxic effects on animals. This compound is particularly notable for its role in inhibiting eukaryotic protein synthesis, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichothecolone acetate typically involves the use of acetate as a precursor. The biosynthesis of trichothecin, a related compound, from acetate has been documented, indicating the potential pathways for this compound synthesis . The process involves multiple steps, including the incorporation of acetate into the trichothecene structure through enzymatic reactions.

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using fungi such as Microcyclospora tardicrescens. The compound is then isolated and purified using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Trichothecolone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives and other modified trichothecenes. These products are often analyzed using spectroscopic techniques to determine their structure and biological activity .

Scientific Research Applications

Trichothecolone acetate has a wide range of applications in scientific research:

Mechanism of Action

Trichothecolone acetate exerts its effects primarily by inhibiting eukaryotic protein synthesis. It binds to the ribosome and interferes with the elongation step of protein synthesis, leading to the accumulation of incomplete polypeptides and subsequent cell death. This mechanism is similar to other trichothecenes, which are known to target the ribosomal peptidyl transferase center .

Comparison with Similar Compounds

Similar Compounds: Trichothecolone acetate is part of the trichothecene family, which includes compounds like trichothecin, T-2 toxin, and diacetoxyscirpenol. These compounds share a common sesquiterpenoid structure and exhibit similar biological activities .

Uniqueness: What sets this compound apart from other trichothecenes is its specific hydroxylation pattern and acetate group, which contribute to its unique biological properties. Its ability to inhibit protein synthesis with high potency makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

4682-54-6

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate

InChI

InChI=1S/C17H22O5/c1-9-5-12-15(3,7-11(9)19)16(4)13(21-10(2)18)6-14(22-12)17(16)8-20-17/h5,12-14H,6-8H2,1-4H3/t12-,13-,14-,15+,16-,17+/m1/s1

InChI Key

UGISZOXYFHGCSR-IKIFYQGPSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1=O)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)C)C)C

Canonical SMILES

CC1=CC2C(CC1=O)(C3(C(CC(C34CO4)O2)OC(=O)C)C)C

Origin of Product

United States

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